molecular formula C18H16N2O4 B6056310 N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3-methyl-1-benzofuran-2-carbohydrazide

N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3-methyl-1-benzofuran-2-carbohydrazide

Cat. No. B6056310
M. Wt: 324.3 g/mol
InChI Key: ATYHZLYJFSPZHZ-YBFXNURJSA-N
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Description

N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3-methyl-1-benzofuran-2-carbohydrazide is a compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and biotechnology. This compound is synthesized using a specific method and has been extensively studied for its biochemical and physiological effects, mechanism of action, and future directions in research.

Mechanism of Action

The mechanism of action of N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3-methyl-1-benzofuran-2-carbohydrazide involves its ability to scavenge free radicals and prevent oxidative damage to cells and tissues. This compound also activates various cellular signaling pathways that are involved in the regulation of cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3-methyl-1-benzofuran-2-carbohydrazide has been shown to exhibit various biochemical and physiological effects. These include its ability to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity. This compound has also been found to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3-methyl-1-benzofuran-2-carbohydrazide has several advantages as a compound for lab experiments. It is readily available and can be synthesized using a simple method. However, its limitations include its low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3-methyl-1-benzofuran-2-carbohydrazide. These include its potential use as a therapeutic agent for the treatment of various diseases, its role as an antioxidant and anti-inflammatory agent, and its potential applications in biotechnology. Further studies are needed to fully understand the mechanisms of action of this compound and its potential applications in medicine and biotechnology.

Synthesis Methods

The synthesis of N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3-methyl-1-benzofuran-2-carbohydrazide involves the reaction of 3-methyl-1-benzofuran-2-carbohydrazide with 2,5-dihydroxybenzaldehyde in the presence of a catalyst such as acetic acid. The reaction takes place under reflux conditions and results in the formation of the desired compound.

Scientific Research Applications

N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3-methyl-1-benzofuran-2-carbohydrazide has been extensively studied for its potential applications in medicine and biotechnology. This compound has been found to exhibit significant antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases such as cancer, diabetes, and cardiovascular diseases.

properties

IUPAC Name

N-[(E)-1-(2,5-dihydroxyphenyl)ethylideneamino]-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-10-13-5-3-4-6-16(13)24-17(10)18(23)20-19-11(2)14-9-12(21)7-8-15(14)22/h3-9,21-22H,1-2H3,(H,20,23)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYHZLYJFSPZHZ-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NN=C(C)C3=C(C=CC(=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(OC2=CC=CC=C12)C(=O)N/N=C(\C)/C3=C(C=CC(=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(1E)-1-(2,5-dihydroxyphenyl)ethylidene]-3-methyl-1-benzofuran-2-carbohydrazide

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